![molecular formula C8H6F2N2O2 B2490388 (2,6-Difluorobenzoyl)urea CAS No. 1342075-20-0](/img/structure/B2490388.png)
(2,6-Difluorobenzoyl)urea
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Overview
Description
“(2,6-Difluorobenzoyl)urea” is a chemical compound with the IUPAC name 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea . It is a derivative of urea where the urea moiety is substituted by a 2,6-difluorobenzoyl group .
Molecular Structure Analysis
The molecular structure of “(2,6-Difluorobenzoyl)urea” has been studied . The compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 11.2759(7) Å, b = 9.0182(5) Å, c = 14.2235(8) Å, β = 93.834(2)° .Scientific Research Applications
Synthesis and Structural Analysis
(2,6-Difluorobenzoyl)urea and its derivatives have been synthesized and structurally analyzed in various studies. For instance, Shi (2011) reported the synthesis of N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea, which was found to exhibit good fungicidal activity against certain pathogens (Shi, 2011). Similarly, Song et al. (2008) synthesized a related compound and characterized its structure using various techniques, noting its excellent fungicidal activities (Song et al., 2008).
Potential as Insect Chitin Synthesis Inhibitors
Some studies have highlighted the potential of 2,6-difluorobenzoyl)urea derivatives as inhibitors of insect chitin synthesis. Deul et al. (1978) explored the insecticidal effect of such compounds, linking it to the inhibition of chitin synthesis in insect larvae (Deul et al., 1978). Additionally, the role of these compounds in disrupting the insect's molting process, as demonstrated by Granett and Retnakaran (1977), further underscores their potential in pest control (Granett & Retnakaran, 1977).
Insecticidal and Fungicidal Activities
Research has also focused on the insecticidal and fungicidal activities of 2,6-difluorobenzoyl)urea derivatives. For instance, Chen et al. (2007) reported on the synthesis of novel derivatives and their effectiveness against certain insect species (Chen et al., 2007). Likewise, Mulder and Gijswijt (1973) discussed the susceptibility of various insect species to these compounds, noting their potential safety towards mammals (Mulder & Gijswijt, 1973).
Biochemical Modes of Action
Exploring the biochemical modes of action of these compounds, studies like that of Deul et al. (1978) provided insights into how they impact insect physiology, particularly in relation to chitin synthesis (Deul et al., 1978).
Mechanism of Action
Safety and Hazards
The safety data sheet for “(2,6-Difluorobenzoyl)urea” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
properties
IUPAC Name |
N-carbamoyl-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O2/c9-4-2-1-3-5(10)6(4)7(13)12-8(11)14/h1-3H,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOSFCNLNROPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861218 |
Source
|
Record name | N-Carbamoyl-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorobenzoyl)urea | |
CAS RN |
1342075-20-0 |
Source
|
Record name | N-Carbamoyl-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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